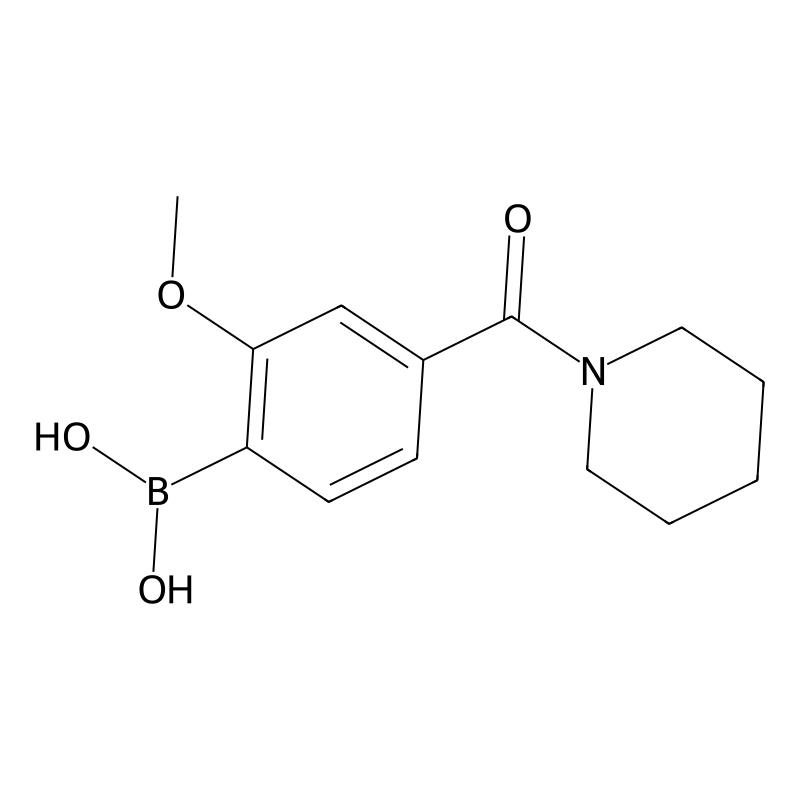

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The presence of the boronic acid group suggests potential applications in medicinal chemistry. Boronic acids can participate in reversible covalent bonding with enzymes, making them attractive candidates for drug discovery []. The methoxy group and piperidine moiety could contribute to the molecule's binding properties and bioactivity. Further research would be needed to determine if 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid has any specific therapeutic targets.

- Material Science: Boronic acid containing molecules can be used in the development of new materials with unique properties. For example, they can be used in polymers for self-healing materials or in sensors for biomolecule detection []. The specific properties of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid in material science applications would require further investigation.

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid is a compound that integrates a piperidine moiety with a boronic acid functionality, specifically designed for applications in medicinal chemistry. The structure features a piperidine ring attached to a carbonyl group and a methoxy-substituted phenyl group, along with a boronic acid group. This unique combination allows it to engage in various

- Suzuki Coupling: This compound can participate in Suzuki cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

- Covalent Bond Formation: The boronic acid can form reversible covalent bonds with diols, which is significant for biological applications, particularly in drug design and delivery systems.

- Acid-Base Reactions: The pKa of boronic acids typically ranges from 4 to 10, allowing them to act as weak acids in various environments .

Research indicates that compounds containing boronic acids exhibit promising biological activities. They are often explored for their potential as:

- Proteasome Inhibitors: Boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This activity is particularly relevant in cancer therapy.

- Enzyme Modulators: The ability of boronic acids to bind covalently to enzymes makes them valuable as modulators in biochemical pathways.

- Antiviral Agents: Some studies suggest that derivatives of boronic acids possess antiviral properties, making them candidates for further investigation in antiviral drug development.

The synthesis of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid typically involves several key steps:

- Formation of the Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

- Boronic Acid Formation: The boronic acid moiety can be introduced via the reaction of an aryl halide with a boron source, often using palladium catalysis.

- Final Coupling Reaction: The methoxyphenyl group is introduced through coupling reactions such as Suzuki or Stille coupling.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid has several applications:

- Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases, including cancer and viral infections.

- Bioconjugation: Its ability to form reversible bonds with diols allows it to be used in bioconjugation techniques for labeling biomolecules.

- Chemical Probes: This compound can function as a chemical probe in biological research, aiding in the study of enzyme activities and interactions.

Studies on the interactions of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid reveal its potential as an inhibitor of specific enzymes. Interaction studies often focus on:

- Binding Affinity: Measuring how strongly the compound binds to its target enzymes or proteins.

- Mechanism of Action: Understanding how this compound affects biological pathways at the molecular level.

- Selectivity: Evaluating its selectivity towards different targets compared to other compounds.

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Similar Compounds

Several compounds share structural similarities with 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Benzyloxy)phenylboronic acid | Boronic acid with benzyloxy substituent | Exhibits different reactivity due to the presence of the benzyloxy group. |

| (3-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | Contains hydroxymethyl and methoxy groups | Potentially different biological activities due to hydroxymethyl substitution. |

| (2,3-Dihydrobenzofuran-5-boronic acid) | Furan ring structure | Offers unique solubility and reactivity properties compared to typical phenylboronic acids. |

| 4-Methoxyphenylboronic acid | Simple methoxy-substituted phenylboronic acid | Serves as a basic model for studying more complex derivatives. |

These compounds illustrate the diversity within boronic acids and their derivatives, highlighting the unique attributes of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid based on its specific functional groups and structural features.